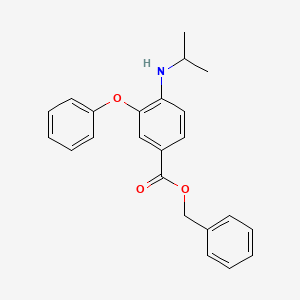

Benzyl 4-(isopropylamino)-3-phenoxybenzoate

Description

Properties

Molecular Formula |

C23H23NO3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

benzyl 3-phenoxy-4-(propan-2-ylamino)benzoate |

InChI |

InChI=1S/C23H23NO3/c1-17(2)24-21-14-13-19(15-22(21)27-20-11-7-4-8-12-20)23(25)26-16-18-9-5-3-6-10-18/h3-15,17,24H,16H2,1-2H3 |

InChI Key |

VRMRZOGZZQZGAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(isopropylamino)-3-phenoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-(isopropylamino)-3-phenoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(isopropylamino)-3-phenoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(isopropylamino)-3-phenoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(isopropylamino)-3-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Comparison :

- Core Structure : Both compounds share a benzoate ester backbone.

- Substituents: The comparator features an isoindole-dione group and a phenylpropanoyl amino substituent, while the target compound has isopropylamino and phenoxy groups.

Physicochemical Properties :

- The isoindole-dione group in the comparator introduces polarity, whereas the target’s isopropylamino group enhances basicity, likely improving solubility in acidic environments.

Simple Benzoate Esters ()

Table 1: Key Comparisons with Aliphatic and Aromatic Benzoates

| Compound | CAS # | Ester Group | Substituents | Molecular Weight (g/mol) | Likely Applications |

|---|---|---|---|---|---|

| Benzyl 4-(isopropylamino)-3-phenoxybenzoate | N/A | Benzyl | Isopropylamino, phenoxy | 361.44 | Pharmaceutical intermediates |

| Methyl benzoate | 93-58-3 | Methyl | None | 136.15 | Solvents, fragrances |

| Isopropyl benzoate | 939-48-0 | Isopropyl | None | 178.23 | Cosmetics, plasticizers |

| Phenyl benzoate | 93-99-2 | Phenyl | None | 198.22 | UV stabilizers, polymers |

Key Observations :

- Lipophilicity: The target’s benzyl and phenoxy groups increase lipophilicity compared to methyl or isopropyl esters, suggesting enhanced membrane permeability .

- Reactivity: The isopropylamino group introduces basicity, contrasting with the neutral aliphatic esters. This may influence stability under acidic conditions.

Benzyl 4-(Benzyloxy)-3-Methoxybenzoate (CAS 91203-74-6)

Structural Comparison :

- Both compounds share a benzyl ester group.

- Substituents: The comparator has benzyloxy and methoxy groups, while the target features isopropylamino and phenoxy groups.

Functional Implications :

Methyl 2-Amino-3-Hydroxybenzoate (CAS 17672-21-8)

Structural Comparison :

- Substituent Positions: The comparator has amino and hydroxyl groups at positions 2 and 3, respectively, versus the target’s isopropylamino (position 4) and phenoxy (position 3) groups.

- Molecular Weight: The comparator (167.16 g/mol) is smaller, with higher polarity due to hydroxyl and amino groups.

Research Findings and Implications

- Solubility and Bioavailability: The target compound’s benzyl ester and phenoxy group likely increase lipophilicity, enhancing blood-brain barrier penetration compared to methyl or ethyl benzoates. However, its isopropylamino group may improve aqueous solubility at acidic pH .

- Metabolic Stability: Benzyl esters are generally more resistant to hydrolysis than methyl esters but less stable than phenyl esters.

- Toxicity Considerations: Subgroup categorization under benzoates () suggests branched aliphatic esters (e.g., isopropyl benzoate) exhibit lower toxicity than aromatic derivatives. The target’s phenoxy group warrants further ecotoxicological evaluation .

Biological Activity

Benzyl 4-(isopropylamino)-3-phenoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as phenoxybenzoates, which are characterized by their phenolic and benzoate functional groups. The presence of an isopropylamino group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

- Phosphodiesterase Inhibition : The compound may exhibit inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4. Inhibition of PDE4 has been associated with anti-inflammatory effects and improved cognitive function by increasing intracellular levels of cyclic AMP (cAMP) .

- Cytokine Modulation : It has been suggested that this compound can modulate pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in inflammatory responses .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anti-inflammatory Effects : A study highlighted the role of PDE4 inhibitors in reducing inflammation in models of asthma and arthritis. This compound demonstrated significant efficacy in these models by reducing levels of inflammatory mediators .

- Cognitive Enhancement : Research indicated that compounds similar to this compound could improve learning and memory in animal models. This suggests potential applications in treating cognitive impairments .

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanisms include the modulation of signaling pathways involved in cell proliferation and apoptosis .

Q & A

Basic Research Question

- NMR : Analyze H and C spectra to confirm the presence of benzyl ester protons (δ 5.2–5.4 ppm for -OCHCH), isopropylamino group (δ 1.2–1.4 ppm for -CH(CH)), and aromatic protons from the phenoxy group (δ 6.8–7.4 ppm).

- IR : Look for ester C=O stretching (~1720 cm) and N-H bending (~1600 cm) bands.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (CHNO, exact mass 361.37 g/mol).

Cross-referencing with databases like NIST Chemistry WebBook for benzyl ester analogs ensures accuracy .

What strategies are effective in resolving discrepancies between theoretical and experimental HPLC purity data for this compound?

Advanced Research Question

Discrepancies may arise from residual solvents, byproducts, or degradation. Methodological steps include:

Column Optimization : Use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to improve resolution .

Spiking Experiments : Compare retention times with synthetic impurities (e.g., unreacted intermediates).

LC-MS Coupling : Identify unknown peaks via mass fragmentation patterns.

Stress Testing : Expose the compound to heat, light, or humidity to simulate degradation pathways .

How does the isopropylamino group influence the compound’s stability under varying pH conditions?

Advanced Research Question

The isopropylamino group (-NHCH(CH)) may undergo hydrolysis under acidic or alkaline conditions. To assess stability:

- pH-Dependent Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC. Basic conditions (pH >10) may accelerate ester hydrolysis, while acidic conditions (pH <4) could protonate the amine, reducing reactivity .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) to model shelf-life.

What are common impurities in the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

Typical impurities include:

- Unreacted 4-chloro-3-phenoxybenzoic acid : Remove via aqueous extraction.

- Benzyl alcohol byproducts : Resulting from ester hydrolysis; minimize by using anhydrous conditions.

- Di-substituted isomers : Control via regioselective protection/deprotection steps.

Purification methods: - Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) .

What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Advanced Research Question

LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity. Example transitions: m/z 361 → 105 (benzyl fragment) and 361 → 72 (isopropylamino fragment).

Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to remove matrix interferents .

Validation : Assess recovery rates (>85%), limit of detection (LOD <1 ng/mL), and linearity (R >0.99) per ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.